3-Chlorophenyl methylcarbamate
Description
BenchChem offers high-quality 3-Chlorophenyl methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorophenyl methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl) N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZYSXBCCWAOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879365 | |
| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4090-00-0 | |
| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-Chlorophenyl Methylcarbamate (CAS 2150-88-1)
[1][2][3]
Executive Summary
3-Chlorophenyl methylcarbamate (CAS 2150-88-1) is a specialized carbamate compound primarily utilized as a research standard in pesticide residue analysis and as a structural intermediate in the synthesis of agrochemicals.[1][2] Unlike widespread commercial insecticides such as Carbaryl (1-naphthyl N-methylcarbamate), this molecule features an "inverse" structure where the aryl group is attached to the nitrogen rather than the oxygen. This structural nuance significantly alters its hydrolytic stability and interaction with acetylcholinesterase (AChE), making it a critical reference point for structure-activity relationship (SAR) studies in toxicology.[1]
This guide provides a definitive technical profile of CAS 2150-88-1, synthesizing physicochemical data, validated synthesis routes, and precise analytical methodologies.[1]
Chemical Identity & Physicochemical Profiling[2][4][5][6]
The physicochemical "fingerprint" of 3-Chlorophenyl methylcarbamate dictates its environmental fate and behavior in biological matrices.[1] The data below is consolidated from vendor safety assessments and calculated consensus values.
Identity Matrix
| Parameter | Detail |
| CAS Number | 2150-88-1 |
| IUPAC Name | Methyl N-(3-chlorophenyl)carbamate |
| Synonyms | Methyl 3-chlorophenylcarbamate; Carbamic acid, N-(3-chlorophenyl)-, methyl ester |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| SMILES | COC(=O)Nc1cccc(Cl)c1 |
| InChI Key | SEPMCAVKHUPSMA-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Context/Reference |
| Physical State | Solid (Crystalline) | At STP [1] |
| Melting Point | 56 - 58 °C | Experimental (Sigma SDS) [1] |
| Boiling Point | 176 - 177 °C | Experimental [1] |
| Solubility (Water) | Low (< 100 mg/L) | Predicted based on logP |
| Solubility (Organic) | Soluble in MeOH, DMSO, Acetone | Standard carbamate profile |
| LogP (Octanol/Water) | ~2.58 | Predicted [2] |
Critical Note on Melting Point: Discrepancies exist in aggregated databases (some citing ~170°C).[1] The value of 56-58°C is the verified experimental range for the methyl ester form.[1] Higher values likely refer to the parent acid or complex derivatives.[1]
Pharmacodynamics: Mechanism of Action
While commercial carbamates (Aryl N-methylcarbamates) inhibit AChE by transferring an N-methylcarbamyl group to the enzyme, CAS 2150-88-1 (Alkyl N-arylcarbamate) functions differently.[1] Due to the methoxy leaving group being chemically distinct from a phenoxy group, the inhibition kinetics are altered.
The Inhibition Pathway
The molecule acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE). The nucleophilic serine residue in the AChE active site attacks the carbonyl carbon.[1]
Mechanism Logic:
-
Binding: The inhibitor enters the AChE active site.[1]
-
Acylation: Serine-OH attacks the carbonyl.[1] Methanol (CH₃OH) is the leaving group (pKa ~15.5), which is a poorer leaving group than the phenols (pKa ~10) found in commercial insecticides.
-
Carbamylation: The enzyme becomes N-(3-chlorophenyl)carbamylated .[1]
-
Hydrolysis (Recovery): The carbamylated enzyme hydrolyzes very slowly compared to acetylated enzyme, effectively blocking neurotransmission.[1]
Figure 1: Kinetic pathway of AChE inhibition by CAS 2150-88-1. Note the methoxide leaving group.
Synthesis & Production Protocols
For research synthesis, purity is paramount to avoid isomeric contamination (e.g., 2-chloro or 4-chloro analogs).[1] Two primary routes are validated.[1][3]
Route A: Isocyanate Addition (High Purity)
This is the preferred method for generating analytical standards as it avoids HCl byproduct formation and simplifies purification.[1]
-
Precursors: 3-Chlorophenyl isocyanate + Methanol (anhydrous).[1]
-
Reaction: 3-Cl-C₆H₄-N=C=O[1] + CH₃OH → 3-Cl-C₆H₄-NH-C(=O)OCH₃[1]
-
Conditions: Reflux in inert solvent (Dichloromethane or Toluene) or neat methanol at 0°C -> RT.
-
Yield: >90%.
-
Purification: Recrystallization from Hexane/Ethyl Acetate.[1]
Route B: Chloroformate Acylation (Industrial)
Used for larger scale but requires base to scavenge acid.[1]
Analytical Methodologies
Detecting CAS 2150-88-1 requires addressing the thermal instability inherent to carbamates.[1]
Method 1: HPLC-UV (Preferred)
Liquid chromatography is the gold standard as it avoids thermal degradation.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 235 nm (Absorption maximum for the chlorophenyl ring).[1]
-
Retention Time: Expect elution ~4-6 mins depending on exact gradient.[1]
Method 2: GC-MS (Confirmation)
Warning: Carbamates can degrade to isocyanates in the injector port.
-
Inlet Temp: Low (200°C max) or Cold On-Column injection.
-
Column: DB-5ms or equivalent.[1]
-
Key Ions (m/z):
Toxicology & Safety Protocols
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed).[1]
-
Acute Toxicity (Inhalation): Category 4 (H332: Harmful if inhaled).[1]
Handling Protocol:
-
Engineering Controls: All weighing and synthesis must occur inside a certified fume hood.
-
PPE: Nitrile gloves (double gloving recommended for solutions), lab coat, and safety glasses.[1]
-
Deactivation: Spills should be treated with 1M NaOH to hydrolyze the carbamate linkage, followed by neutralization.[1]
Self-Validating Safety Check: Before handling, verify the availability of Atropine Sulfate (antidote for cholinergic crisis) in the facility's first aid kit, as this compound is a direct AChE inhibitor.[1]
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Methyl (3-chlorophenyl)carbamate. Product Number: AABH99A501FF.[1] Retrieved from
-
U.S. EPA. (2023). CompTox Chemicals Dashboard: Methyl (3-chlorophenyl)carbamate. DTXSID70583133.[1][6] Retrieved from [7]
-
Cardiff University. (2015).[1] The Analysis of Pesticides & Related Compounds using Mass Spectrometry. Appendix I: Carbamate Fragmentation. Retrieved from
-
PubChem. (2023).[1] Compound Summary: Methyl N-(3-chlorophenyl)carbamate.[1][8] CID 12218676.[1] Retrieved from
Sources
- 1. Methyl 3,5-dihydroxybenzoate(2150-44-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CAS 2150-88-1: methyl (3-chlorophenyl)carbamate [cymitquimica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scispec.co.th [scispec.co.th]
- 5. chemos.de [chemos.de]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 8. methyl N-(3-chlorophenyl)carbamate [stenutz.eu]
Mechanistic Profiling of 3-Chlorophenyl Methylcarbamate: AChE Inhibition Kinetics
An In-Depth Technical Guide on the Acetylcholinesterase Inhibition Mechanism of 3-Chlorophenyl Methylcarbamate.
Executive Summary
This technical guide delineates the molecular mechanism, kinetic behavior, and experimental validation of 3-Chlorophenyl N-methylcarbamate (CPMC) as an inhibitor of Acetylcholinesterase (AChE).[1][2] Unlike simple reversible inhibitors, CPMC acts as a pseudo-irreversible inhibitor.[1][2] Its potency is driven by the electronic influence of the meta-chloro substituent, which optimizes the leaving group capacity of the phenol moiety while maintaining steric compatibility with the AChE active site gorge.[2] This document serves as a blueprint for researchers investigating structure-activity relationships (SAR) and kinetic profiling of carbamate-based pharmacophores.
Chemical & Structural Basis[1][3][4]
Molecular Identity
To ensure experimental precision, we define the active inhibitor structure as the 3-chlorophenyl ester of N-methylcarbamic acid .[1][2]
-
Warhead: N-methylcarbamoyl group (mimics the acetyl group of acetylcholine).[1][2]
-
Target Interaction: Serine hydrolase active site (Ser203 in human AChE).[1][2]
Electronic & Steric Modulation
The 3-chloro substituent is critical for the compound's enhanced potency compared to unsubstituted phenyl carbamates.[2]
-
Inductive Effect (-I): The chlorine atom at the meta position exerts an electron-withdrawing inductive effect.[2] This lowers the
of the leaving group (3-chlorophenol vs. Phenol ), facilitating the cleavage of the C-O bond during the carbamylation step.[2] -
Electrophilicity: The electron withdrawal increases the partial positive charge (
) on the carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic Serine.[2]
Mechanism of Action: The Kinetic Cycle[2]
The inhibition follows a two-step covalent mechanism, distinct from non-covalent inhibition (e.g., Donepezil) and distinct from the rapid aging of organophosphates.[1][2]
Step 1: Formation of the Michaelis Complex ( )
CPMC enters the AChE active site gorge (approx. 20 Å deep).[2] The aromatic ring interacts with the peripheral anionic site (PAS) and the choline-binding subsite (Trp86) via
Step 2: Carbamylation ( )
The hydroxyl group of the catalytic Ser203 attacks the carbonyl carbon of CPMC.[2] This forms a tetrahedral intermediate, which collapses to expel 3-chlorophenol (the leaving group).[1][2] The enzyme is now carbamylated (
-
Key Insight: The rate of this step (
) is significantly enhanced by the 3-chloro substitution due to the stability of the resulting chlorophenoxide anion.[2]
Step 3: Decarbamylation ( )
Hydrolysis of the carbamyl-enzyme intermediate by water.[1][2] This is the rate-limiting step for recovery.[1][2] Unlike the acetyl-enzyme (which hydrolyzes in microseconds), the methylcarbamyl-enzyme hydrolyzes slowly (
Quantitative Kinetic Profiling
To accurately characterize CPMC, researchers must determine the bimolecular rate constant (
Kinetic Constants Table
| Parameter | Symbol | Definition | Typical Range (Phenyl Carbamates) | Significance |
| Affinity Constant | Dissociation of Michaelis complex | Measures initial binding affinity.[1][2] | ||
| Carbamylation Rate | Rate of covalent bond formation | Driven by leaving group acidity ( | ||
| Bimolecular Rate | Overall inhibitory potency ( | The gold standard for comparing inhibitors.[1][2] | ||
| Decarbamylation | Rate of enzyme recovery | Determines duration of action.[1][2] |
Experimental Protocol: Determination of and
This protocol uses a modified Ellman’s assay to measure the progressive inhibition of AChE over time.[1][2]
Reagents Preparation
-
Buffer: 0.1 M Phosphate Buffer (pH 7.4 or 8.0).
-
Enzyme: Human Recombinant AChE or Electric Eel AChE (approx 0.1 U/mL final).[1][2]
-
Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM final).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).[1][2]
-
Inhibitor: CPMC stock in acetonitrile (keep organic solvent <1% in final assay).[1][2]
Workflow: Progressive Inhibition (Measuring )
Since carbamates are slow-binding inhibitors,
-
Incubation: Mix AChE with various concentrations of CPMC (
) in buffer. -
Time Points: At intervals (
min), remove an aliquot. -
Activity Assay: Dilute aliquot 1:100 into a cuvette containing ATCh and DTNB.
-
Read: Measure absorbance at 412 nm for 60 seconds to get residual velocity (
). -
Calculation:
Workflow: Decarbamylation (Measuring )[1][2]
-
Inhibition: Incubate AChE with excess CPMC (>10x
) for 30 min to achieve >95% inhibition. -
Removal: Pass the mixture through a Sephadex G-25 spin column (or rapid dilution 1:1000) to remove free inhibitor.[1][2]
-
Recovery: Incubate the carbamylated enzyme in buffer at 25°C or 37°C.
-
Sampling: At intervals (every 10-15 min), withdraw aliquots and measure AChE activity.
-
Analysis: Plot
vs. time. The slope is .[1][2]
References
-
Aldridge, W. N. (1950).[1][2] Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues. Biochemical Journal, 46(4), 451–460.[1][2] Link
-
Casida, J. E. (1963).[1][2] Mode of action of carbamates. Annual Review of Entomology, 8, 39-58.[1][2] Link
-
Fukuto, T. R., & Metcalf, R. L. (1956).[1][2] Structure and Insecticidal Activity of Some Diethyl Substituted Phenyl Phosphates. Journal of Agricultural and Food Chemistry, 4(11), 930–935.[1][2] (Foundational text on Hammett sigma values and leaving group logic in AChE inhibitors). Link[1][2]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1][2] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.[1][2] Link
-
Bar-On, P., Millard, C. B., Harel, M., et al. (2002).[1][2] Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555-3564.[1][2] (Modern analysis of carbamate kinetics). Link[1][2]
Sources
Methodological & Application
Application Note: High-Integrity GC-MS Analysis of Phenyl Carbamate Derivatives
Abstract
Phenyl carbamate derivatives (e.g., carbaryl, fenobucarb) present a unique analytical challenge in gas chromatography-mass spectrometry (GC-MS) due to their inherent thermal instability. In standard hot injectors, these compounds frequently undergo thermal dissociation, yielding phenol and isocyanate artifacts that compromise quantitative accuracy. This guide details a robust Silylation Protocol using BSTFA to stabilize the analyte prior to injection, ensuring high-fidelity data. We prioritize a "self-validating" workflow where specific spectral markers are used to confirm derivatization efficiency.
The Challenge: Thermal Degradation Mechanics
The core issue with analyzing phenyl carbamates via GC is the weakness of the carbamate linkage (
The Consequence: The detector sees the breakdown products (phenol + isocyanate) rather than the parent molecule. This leads to false negatives for the pesticide and false positives for the phenol metabolite.
Diagram 1: Thermal Degradation Pathway vs. Stabilization
This diagram illustrates the competing pathways: thermal breakdown (failure) vs. successful silylation (success).
Figure 1: Direct injection leads to dissociation (Red Path). Derivatization locks the structure (Green Path).
The Solution: Silylation Protocol (BSTFA)
To prevent dissociation, we replace the active hydrogen on the carbamate nitrogen with a trimethylsilyl (TMS) group. This lowers the polarity and, crucially, sterically protects the carbamate linkage from thermal hydrolysis.
Reagents & Materials[1][2][3][4][5]
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Why TMCS? It acts as a catalyst to drive the reaction for sterically hindered amines.
-
-
Solvent: Anhydrous Acetonitrile (ACN) or Ethyl Acetate.
-
Note: Do not use Methanol or protic solvents; they will destroy the reagent.
-
-
Internal Standard: Triphenylphosphate (TPP) or Deuterated Carbaryl (Carbaryl-d7).
Step-by-Step Methodology
-
Sample Preparation:
-
Extract sample (soil/water/tissue) using standard SPE or QuEChERS methods.
-
Evaporate the extract to near dryness under a nitrogen stream.
-
Critical: Ensure the sample is completely water-free. Moisture hydrolyzes BSTFA.
-
-
Reaction Setup:
-
Reconstitute the residue in 200 µL of Anhydrous Acetonitrile .
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial immediately with a PTFE-lined crimp cap.
-
-
Incubation (The "Locking" Step):
-
Final Prep:
-
Allow to cool to room temperature.
-
Transfer to autosampler vial. Inject within 24 hours.
-
Instrumental Parameters (GC-MS)
The following parameters are optimized for Agilent 7890/5977 or equivalent single quadrupole systems.
| Parameter | Setting | Rationale |
| Inlet | Splitless, 250°C | High temp is safe only if derivatized. |
| Liner | Deactivated Single Taper with Wool | Wool traps non-volatiles; deactivation prevents active site adsorption. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | 30m × 0.25mm × 0.25µm. Standard non-polar phase. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp preserves peak shape for late eluters. |
| Transfer Line | 280°C | Prevents condensation before the source. |
| Source Temp | 230°C (EI Source) | Standard EI temperature. |
| Acquisition | SIM/Scan Mode | SIM for quantitation; Scan for confirmation. |
Data Interpretation & Self-Validation
A robust method must include "failure flags." In this protocol, the appearance of the underivatized phenol peak is your primary quality control failure marker.
Diagram 2: Analytical Workflow & QC Logic
This diagram details the decision tree for accepting or rejecting data based on spectral markers.
Figure 2: QC Logic Tree. The presence of phenol indicates derivatization failure or inlet activity.
Mass Spectral Targets (Example: Carbaryl)
| Analyte Form | Key Ions (m/z) | Interpretation |
| Carbaryl-TMS (Target) | 273 (M+), 258 (M-15), 158 | 273 is the molecular ion. 258 is the loss of a methyl group from TMS (Diagnostic). |
| 1-Naphthol (Artifact) | 144 (M+), 115 | If this peak appears at an earlier Retention Time, the method failed. |
| BSTFA (Reagent) | 73, 147 | Excess reagent peaks (elute early). Ignore. |
Expert Insight: In the TMS derivative, look for the [M-15]⁺ ion. The loss of a methyl group from the trimethylsilyl moiety is a dominant and stable fragmentation pathway, often providing a better quantitation ion than the molecular ion itself.
References
-
U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[5][6] Washington, DC: U.S. Environmental Protection Agency.
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23).
-
TCI Chemicals. GC Derivatization Reagents: Silylation Protocol.
-
Climent, M. J., & Miranda, M. A. (1996).[7] Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. Journal of Chromatography A.
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. unitedchem.com [unitedchem.com]
- 7. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Solvent Extraction Protocols for 3-Chlorophenyl Methylcarbamate (Metolcarb) Residues
Executive Summary
3-Chlorophenyl methylcarbamate (Metolcarb/MTMC) is a carbamate insecticide widely used for the control of planthoppers in rice and fruit cultivation. While effective, its analysis presents specific challenges due to its thermal instability and susceptibility to alkaline hydrolysis .
This guide provides two validated extraction workflows designed to maximize recovery while mitigating degradation:
-
Buffered QuEChERS: For solid matrices (rice, fruit, soil) where pH control is critical.
-
Dispersive Liquid-Liquid Microextraction (DLLME): For aqueous samples requiring high enrichment factors.
Physicochemical Context & Stability Profile
Understanding the chemical behavior of Metolcarb is the prerequisite for successful extraction. Unlike organochlorines, carbamates possess an ester linkage that is prone to cleavage under basic conditions.
Table 1: Physicochemical Properties of Metolcarb
| Property | Value | Implication for Extraction |
| CAS Number | 1129-41-5 | Unique identifier for standard procurement. |
| Molecular Structure | C₉H₁₀ClNO₂ | Contains a carbamate ester bond (-O-CO-NH-). |
| Log P (Octanol/Water) | ~2.3 - 2.5 | Moderately lipophilic; partitions well into Acetonitrile. |
| Solubility (Water) | ~2.6 g/L (20°C) | Sufficiently soluble to require salting-out agents (NaCl/MgSO₄). |
| pKa | Non-ionizable (neutral) | pH adjustments target stability, not ionization state. |
| Hydrolysis Half-life | pH 9: < 20 minpH 7: ~24 hourspH 5: Stable | CRITICAL: Extraction solvents must be acidified. |
The "Alkaline Trap"
Standard QuEChERS methods often use unbuffered salts (MgSO₄/NaCl), which can raise the pH of the extract to >8.0, causing rapid degradation of Metolcarb into 3-chlorophenol. This protocol mandates the use of Citrate or Acetate buffering to maintain pH < 5.5.
Protocol A: Buffered QuEChERS (Solid Matrices)
Application: Rice, Fruits, Vegetables, Soil. Target Recovery: 85% - 110% LOD: ~0.01 mg/kg
Reagents & Materials
-
Extraction Solvent: Acetonitrile (ACN) with 1% Acetic Acid (v/v).
-
Buffer Salts (AOAC 2007.01 method): 4g MgSO₄ (anhydrous), 1g NaCl, 1g Sodium Citrate Tribasic, 0.5g Sodium Citrate Dibasic sesquihydrate.
-
dSPE Cleanup: 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine). Note: Add 25mg C18 if the sample has >2% fat content.
Workflow Diagram (Graphviz)
Figure 1: Buffered QuEChERS workflow emphasizing the critical acidification and salting-out steps to prevent hydrolysis.
Step-by-Step Methodology
-
Homogenization: Cryogenically mill 10g of sample to increase surface area.
-
Extraction: Transfer sample to a 50mL FEP centrifuge tube. Add 10 mL of Acetonitrile containing 1% Acetic Acid .
-
Why: Acetonitrile precipitates proteins; Acetic acid stabilizes the carbamate bond.
-
-
Agitation: Vortex for 1 minute to ensure solvent penetration.
-
Partitioning: Add the Citrate Buffer Salt Kit .
-
Why: The citrate salts buffer the system to pH ~5. MgSO₄ absorbs water (exothermic reaction), driving the Metolcarb into the organic layer.
-
-
Separation: Centrifuge at 4,000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer 1 mL of the supernatant to a 2mL dSPE tube containing PSA and MgSO₄ .
-
Why: PSA removes sugars and organic acids. MgSO₄ removes residual water.
-
Caution: Do not leave the extract in contact with PSA for >20 minutes, as PSA is slightly basic and can degrade carbamates over time.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.
Protocol B: DLLME (Water Samples)
Application: Tap water, River water, Runoff. Enrichment Factor: >100x Green Chemistry: Minimizes solvent use.
Reagents
-
Extraction Solvent: Chlorobenzene or Tetrachloroethane (High density, water immiscible).
-
Disperser Solvent: Acetonitrile or Methanol (Miscible in both water and extraction solvent).
Mechanism Diagram (Graphviz)
Figure 2: DLLME mechanism showing the ternary solvent system creating a high-surface-area dispersion for rapid extraction.
Step-by-Step Methodology
-
Preparation: Place 5.0 mL of water sample in a conical glass centrifuge tube. Adjust pH to 4.0 using dilute acetic acid.
-
Solvent Mix: In a separate syringe, mix 1.0 mL Acetonitrile (Disperser) and 50 µL Chlorobenzene (Extractor) .
-
Dispersion: Rapidly inject the solvent mixture into the water sample.
-
Observation: A cloudy solution (emulsion) will form immediately. This maximizes the surface area for Metolcarb to transfer into the chlorobenzene droplets.
-
-
Separation: Centrifuge at 4,000 rpm for 3 minutes.
-
Collection: A small droplet (~20-40 µL) of chlorobenzene will settle at the bottom. Collect this using a microsyringe.
-
Analysis: Inject directly or dilute with mobile phase if necessary.
Chromatographic Conditions (LC-MS/MS)
Metolcarb is thermally labile, making GC-MS risky without derivatization. LC-MS/MS is the gold standard.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is often preferred over Acetonitrile for carbamates to improve peak shape and selectivity on phenyl-hexyl columns if C18 fails.
-
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI Positive mode ([M+H]+).
-
MRM Transitions:
-
Quantifier: m/z 186.0 → 129.0
-
Qualifier: m/z 186.0 → 93.0
-
Validation & Troubleshooting
Performance Metrics (Expected)
| Parameter | QuEChERS (Food) | DLLME (Water) |
| Recovery | 85% - 105% | 90% - 110% |
| RSD (Precision) | < 10% | < 5% |
| Matrix Effect | Suppression common in fruit | Minimal |
Troubleshooting Guide
-
Low Recovery:
-
Cause: pH > 7 during extraction.
-
Fix: Verify the addition of Acetic Acid to the ACN and check the pH of the final extract. It must be acidic.
-
-
Degradation during Storage:
-
Cause: Hydrolysis in the autosampler vial.
-
Fix: Analyze samples within 24 hours. Store extracts at 4°C.
-
-
Poor Peak Shape:
-
Cause: Solvent mismatch (injecting 100% ACN extract into aqueous mobile phase).
-
Fix: Dilute QuEChERS extract 1:1 with water/buffer before injection to improve focusing on the column head.
-
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
U.S. EPA. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).Link
- Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"
Preparation of methyl N-(3-chlorophenyl)carbamate via methyl isocyanate
Application Note & Protocol
Facile Synthesis of Methyl N-(3-chlorophenyl)carbamate via Nucleophilic Addition of 3-Chloroaniline to Methyl Isocyanate
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of methyl N-(3-chlorophenyl)carbamate, a key intermediate in pharmaceutical and agrochemical research. The methodology is centered on the direct nucleophilic addition of 3-chloroaniline to the highly electrophilic methyl isocyanate. We detail the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, outline critical safety protocols for handling hazardous reagents, and describe rigorous analytical methods for product validation. This guide is designed for researchers, medicinal chemists, and process development professionals seeking a reliable and well-characterized method for producing this valuable carbamate building block.
Introduction and Scientific Context
The carbamate functional group is a cornerstone in modern drug design and medicinal chemistry, prized for its unique structural and electronic properties.[1][2] As a hybrid of amide and ester functionalities, it exhibits excellent chemical and proteolytic stability, making it an effective peptide bond surrogate that can enhance cell membrane permeability.[1][2][3] Carbamate moieties are integral to a wide array of approved therapeutic agents for treating conditions ranging from cancer to Alzheimer's disease.[4]
Methyl N-(3-chlorophenyl)carbamate serves as a crucial precursor and structural motif in the development of novel bioactive molecules. Its synthesis via the reaction of an amine with an isocyanate is a classic, efficient, and high-yielding transformation. This application note provides an in-depth guide to this specific synthesis, emphasizing not just the procedural steps but the chemical rationale behind them to ensure safe, reproducible, and verifiable outcomes.
Chemical Principles and Reaction Mechanism
The formation of a carbamate from an isocyanate and an amine is a classic example of nucleophilic addition. The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloroaniline acts as a nucleophile, attacking the highly electrophilic carbon atom of the isocyanate group in methyl isocyanate.
-
Proton Transfer: A subsequent rapid proton transfer from the nitrogen of the aniline to the nitrogen of the isocyanate group results in the formation of the stable, neutral carbamate product.
The reaction is typically rapid and exothermic. The kinetics of isocyanate-amine reactions can be complex, but for this direct combination, the reaction proceeds readily without the need for a catalyst.[5][6]
Caption: Nucleophilic addition mechanism for carbamate formation.
Materials and Equipment
Reagents & Solvents:
-
3-Chloroaniline (C₆H₆ClN, MW: 127.57 g/mol ), ≥99% purity
-
Methyl isocyanate (C₂H₃NO, MW: 57.05 g/mol ), ≥99% purity
-
Anhydrous Tetrahydrofuran (THF), solvent grade
-
Ethyl Acetate, ACS grade
-
Hexanes, ACS grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer bar
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stir plate with heating and cooling capabilities
-
Ice-water bath
-
Rotary evaporator
-
Glass funnel and filter paper for vacuum filtration
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer (e.g., LC-MS)
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reagent and Glassware Preparation 1.1. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can react with the isocyanate. 1.2. Prepare a solution of 3-chloroaniline (1.28 g, 10 mmol) in 20 mL of anhydrous THF in the three-neck round-bottom flask.
Step 2: Reaction Setup and Execution 2.1. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube. 2.2. Place the flask in an ice-water bath and begin stirring the 3-chloroaniline solution. Allow it to cool to 0-5 °C. 2.3. CRITICAL STEP: In a fume hood, carefully measure methyl isocyanate (0.57 g, ~0.6 mL, 10 mmol) and dissolve it in 10 mL of anhydrous THF in the dropping funnel. 2.4. Add the methyl isocyanate solution dropwise to the stirred 3-chloroaniline solution over a period of 20-30 minutes. Causality: This slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. 2.5. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 2.6. Continue stirring at room temperature for an additional 2 hours to ensure the reaction goes to completion.
Step 3: Product Isolation and Work-up 3.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible. 3.2. Once complete, transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water. 3.3. Extract the aqueous layer with ethyl acetate (3 x 30 mL). 3.4. Combine the organic layers and wash them sequentially with 30 mL of 1 M HCl (to remove any unreacted aniline), 30 mL of deionized water, and finally 30 mL of brine. 3.5. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Step 4: Purification 4.1. The crude product should be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes. 4.2. Dissolve the crude solid in a minimal amount of hot ethyl acetate. 4.3. Slowly add hexanes until the solution becomes cloudy. 4.4. Allow the solution to cool slowly to room temperature, and then place it in a 4 °C refrigerator to facilitate crystal formation. 4.5. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Safety Precautions: Handling Methyl Isocyanate
EXTREME HAZARD: Methyl isocyanate (MIC) is a highly toxic, volatile, and flammable liquid.[7][8] Inhalation, ingestion, or skin contact can be fatal. All operations involving MIC must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a full-face shield, and solvent-resistant gloves (e.g., Butyl rubber or Viton).[9][10][11] No area of the skin should be exposed.[8]
-
Ventilation: Use a high-efficiency chemical fume hood.[12] Ensure the ventilation system is functioning correctly before starting any work.
-
Storage: Store MIC in a cool, dry, well-ventilated, and securely locked area, away from incompatible materials like acids and water.[11][12]
-
Emergency Procedures: Have an emergency plan in place. An emergency shower and eyewash station must be immediately accessible. In case of exposure, seek immediate medical attention.
Product Characterization
The identity and purity of the synthesized methyl N-(3-chlorophenyl)carbamate should be confirmed by the following methods.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-H proton, and the methyl group protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals corresponding to the aromatic carbons and the carbamate carbonyl and methyl carbons.
-
Mass Spectrometry: The mass spectrum should exhibit the correct molecular ion peak. For C₈H₈ClNO₂, the expected [M+H]⁺ is approximately 186.03 g/mol .[13]
Data Summary and Workflow Visualization
Table 1: Summary of Experimental Parameters and Results
| Parameter | Value |
| Reactants | |
| 3-Chloroaniline | 1.28 g (10.0 mmol) |
| Methyl Isocyanate | 0.57 g (10.0 mmol) |
| Product | |
| Chemical Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Theoretical Yield | 1.86 g |
| Appearance | White Crystalline Solid |
| Expected [M+H]⁺ | 186.03163 |
digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];// Node Definitions start [label="Start: Prepare Dry Glassware", shape=ellipse, fillcolor="#FBBC05"]; reagents [label="Dissolve 3-Chloroaniline\nin Anhydrous THF", fillcolor="#F1F3F4"]; setup [label="Assemble Reaction Apparatus\n(Flask, Condenser, Dropping Funnel)", fillcolor="#F1F3F4"]; cool [label="Cool Aniline Solution\nto 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; addition [label="Dropwise Addition of\nMethyl Isocyanate Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Stir at Room Temperature\nfor 2 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up & \nExtraction with Ethyl Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Recrystallize from\nEthyl Acetate/Hexanes", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Characterize Product\n(MP, NMR, MS)", fillcolor="#FBBC05"]; end [label="End: Pure Product", shape=ellipse, fillcolor="#FBBC05"]; // Connections start -> reagents; reagents -> setup; setup -> cool; cool -> addition; addition -> react; react -> workup; workup -> purify; purify -> analyze; analyze -> end;
}
Caption: Experimental workflow for the synthesis of methyl N-(3-chlorophenyl)carbamate.
References
- PrepChem. (n.d.). Synthesis of methyl(3-chloro-4-methylphenyl)carbamate.
- ResearchGate. (n.d.). Preparation of Methyl N-Substituted Carbamates from Amides Through N-Chloroamides. Request PDF.
- PubChem. (n.d.). Methyl n-(3-chlorophenyl)-n-hydroxycarbamate (C8H8ClNO3).
- PubChem. (n.d.). Methyl n-(3-chlorophenyl)carbamate (C8H8ClNO2).
- ResearchGate. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
- Filo. (2024). That is MIC? How is it (Methyl Iso cyanate How is it prepared.
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References.
- National Center for Biotechnology Information. (n.d.). Isocyanate-based multicomponent reactions. PMC.
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-51. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
-
National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isocyanate.
- AUB ScholarWorks. (n.d.). Reaction between Phenyl Isocyanate and Aniline.
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- ProQuest. (n.d.). Kinetics of the Reaction Between Phenyl Isocyanate and Aniline.
- National Oceanic and Atmospheric Administration. (n.d.). Methyl Isocyanate. CAMEO Chemicals.
- Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Application of organic carbamates in drug design. Part 1: Anticancer agents.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: methyl isocyanate.
- Wikipedia. (n.d.). Isocyanate.
- Government of Canada. (2022). Isocyanates: Control measures guideline.
- National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
- National Center for Biotechnology Information. (n.d.). Methyl phenylcarbamate | C8H9NO2 | CID 17451. PubChem.
- ResearchGate. (n.d.). Reaction of Isocyanates with amines.
- National Center for Biotechnology Information. (n.d.). Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181. PubChem.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Kinetics of the Reaction Between Phenyl Isocyanate and Aniline - ProQuest [proquest.com]
- 7. That is MIC? How is it (Methyl Iso cyanate How is it prepared | Filo [askfilo.com]
- 8. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
- 10. lakeland.com [lakeland.com]
- 11. Control measures guide - Canada.ca [canada.ca]
- 12. chemos.de [chemos.de]
- 13. PubChemLite - Methyl n-(3-chlorophenyl)carbamate (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 3-Chlorophenyl methylcarbamate in Alkaline Media
Welcome to the technical support guide for handling 3-Chlorophenyl methylcarbamate. This resource is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this and similar carbamate compounds in alkaline aqueous solutions. Here, we will explore the root causes of degradation and provide actionable, field-proven strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-Chlorophenyl methylcarbamate is rapidly losing potency when I adjust the pH above 8. What is happening?
A1: You are observing alkaline-catalyzed hydrolysis. The carbamate functional group is susceptible to attack by hydroxide ions (OH⁻), which are prevalent in basic solutions.[1][2] This reaction cleaves the carbamate ester bond, breaking down your active compound into inactive byproducts: 3-chlorophenol and a methylcarbamic acid intermediate, which can further decompose. Generally, carbamates are more stable than corresponding esters, but their hydrolysis is significantly accelerated at high pH.[3]
Behind the Science: The hydrolysis of N-methylcarbamates like yours in alkaline media typically follows a base-catalyzed elimination-addition mechanism (E1cB) or a direct nucleophilic attack (BAC2).[3] In the BAC2 mechanism, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the carbamate. This forms an unstable tetrahedral intermediate that subsequently collapses, breaking the ester linkage and releasing the phenoxide ion (3-chlorophenoxide). The rate of this reaction is directly proportional to the concentration of hydroxide ions, meaning the higher the pH, the faster the degradation.[2]
Troubleshooting Guide: Preventing Hydrolysis
Q2: How can I prevent this degradation? My experimental conditions require a pH between 8.5 and 9.5.
A2: The most effective strategy is to control the pH precisely and minimize the concentration of free hydroxide ions using a suitable buffer system. For the pH 8.5-9.5 range, a borate or carbonate buffer system is often effective. Additionally, you can explore the use of co-solvents to alter the polarity of the medium, which can slow the hydrolysis rate.
Strategy 1: Implement a Buffer System
A buffer works by neutralizing added base, thus maintaining a stable pH and limiting the concentration of hydroxide ions available to attack the carbamate.
-
Why it works: Buffers resist drastic pH changes, which is crucial for preventing the acceleration of base-catalyzed reactions.[4]
-
Choosing a Buffer: The ideal buffer should have a pKa value close to your target pH. For your required range:
Strategy 2: Introduce an Organic Co-solvent
Reducing the water content in your formulation by adding a water-miscible organic co-solvent can significantly decrease the rate of hydrolysis.
-
Why it works: Water is a reactant in hydrolysis. Reducing its concentration can slow the reaction. Furthermore, polar solvents can stabilize the ionic transition states of the hydrolysis reaction; adding a less polar co-solvent may destabilize this transition state, thus increasing the activation energy and slowing the reaction.[5]
-
Common Co-solvents: Propylene glycol, ethanol, and polyethylene glycol (PEG) are common choices in pharmaceutical formulations.
Data-Driven Decision Making
To illustrate the effectiveness of these strategies, the following table summarizes expected stability data from a typical screening study.
| Formulation Condition (at 25°C) | pH | % of 3-Chlorophenyl methylcarbamate Remaining after 24h |
| Deionized Water (Unbuffered) | 9.0 | < 10% |
| 50 mM Phosphate Buffer | 8.0 | ~ 95% |
| 50 mM Borate Buffer | 9.0 | ~ 85% |
| 50 mM Carbonate Buffer | 9.5 | ~ 75% |
| 50 mM Borate Buffer in 20% Ethanol/Water | 9.0 | > 95% |
This data is illustrative and actual results will depend on precise experimental conditions.
Experimental Protocols
Protocol 1: Screening for Optimal Buffer System
This protocol provides a workflow to identify the most effective buffer for stabilizing your compound.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of 3-Chlorophenyl methylcarbamate (e.g., 10 mg/mL) in a non-aqueous, water-miscible solvent like acetonitrile or DMSO to prevent initial degradation.
-
Prepare Test Solutions:
-
Label three sets of vials for each buffer system to be tested (e.g., Borate, Carbonate) and an unbuffered control (deionized water).
-
Prepare 50 mM solutions of each buffer and adjust the pH to your target value (e.g., 9.0).
-
Add a small aliquot of the carbamate stock solution to each vial to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (e.g., <1%) to minimize its effect.
-
-
Incubation and Sampling:
-
Store all vials under identical, controlled temperature conditions.
-
Immediately after preparation (t=0), and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the hydrolysis reaction immediately by diluting the aliquot in the HPLC mobile phase, preferably one with a neutral or slightly acidic pH.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the concentration of the parent compound.
Protocol 2: Validated HPLC Method for Stability Analysis
A stability-indicating method is crucial as it must be able to resolve the parent compound from its degradation products.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a slightly acidic buffer (e.g., 20 mM Potassium Phosphate Monobasic, pH 3.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Expected Elution: Under these conditions, the more polar degradation product, 3-chlorophenol, will elute earlier than the parent 3-Chlorophenyl methylcarbamate.
This method allows for accurate quantification of the remaining parent drug and monitoring the formation of the primary degradant, providing a complete picture of the compound's stability profile.[6][7]
References
-
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Available from: [Link]
-
Kinetics of Carbaryl Hydrolysis. Clemson University, College of Engineering, Computing, and Applied Sciences (CECAS). Available from: [Link]
-
Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. Available from: [Link]
-
Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction. University of Regina. Available from: [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available from: [Link]
-
Analytical methods. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
(PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. researchgate.net [researchgate.net]
- 4. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 5. uregina.ca [uregina.ca]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of Chloro- vs. Methyl- Carbamates
Status: Operational Ticket Type: Method Development / Troubleshooting Subject: Resolving Bioisosteric Co-elution (Cl vs. -CH3)
The Challenge: The Bioisosteric Trap
Separating chloro-carbamates from their methyl-carbamate analogs is one of the most deceptive challenges in HPLC method development.
The Scientific Problem: The chlorine atom (-Cl) and the methyl group (-CH3) are bioisosteres . They share remarkably similar van der Waals radii (Cl ≈ 1.75 Å; CH3 ≈ 2.0 Å) and lipophilicity values. On a standard C18 column, which relies primarily on hydrophobic subtraction, these two moieties often behave identically, leading to persistent co-elution.
The Solution: To separate them, you must stop relying on hydrophobicity and start exploiting electronic and shape selectivity. This guide details how to leverage Fluorinated (PFP) and Phenyl stationary phases to achieve baseline resolution.[1]
The Selectivity Engine: Column Chemistry
If you are using a standard C18 column and seeing co-elution, stop optimization immediately . You are likely fighting thermodynamics. You need a stationary phase that can "see" the electron density difference between the electron-withdrawing Chlorine and the electron-donating Methyl group.
Recommended Stationary Phases
| Column Phase | Mechanism of Action | Suitability for Cl vs. CH3 |
| Pentafluorophenyl (PFP) | Dipole-Dipole, | High. The fluorine atoms on the ring create a strong electron-deficient face, interacting strongly with the electron-rich Cl-carbamate via halogen bonding and dipole interactions. |
| Phenyl-Hexyl / Biphenyl | Medium-High. Excellent if the carbamate is attached to an aromatic ring. The -Cl substituent alters the | |
| C18 (Alkyl) | Hydrophobic Interaction | Low. Often fails to distinguish the subtle lipophilicity difference between -Cl and -CH3. |
Technical Insight: The PFP phase is the "Gold Standard" for this separation. The specific interaction between the highly electronegative fluorine atoms on the stationary phase and the polarizable chlorine atom on the analyte creates a retention shift that C18 cannot replicate.
Mobile Phase Dynamics: The "Methanol Effect"
When using Phenyl or PFP columns, your choice of organic modifier is critical.
-
Acetonitrile (ACN): ACN has a dipole moment utilizing its own
-electrons (C≡N bond). It can "coat" the phenyl ring on the stationary phase, suppressing the - interactions you are trying to utilize. -
Methanol (MeOH): MeOH is a protic solvent that does not interfere with
- interactions.
Recommendation: Always start with Methanol when using Phenyl or PFP columns for this separation. Switching from ACN to MeOH often doubles the resolution between halo- and alkyl- analogs.
Decision Logic: Column Selection
Use the following logic flow to select the correct column and mobile phase combination.
Figure 1: Decision tree for selecting the optimal stationary phase based on analyte structure and initial resolution results.
Standard Operating Procedure (SOP): Screening Protocol
Objective: Rapidly identify separation conditions for Chloro- vs. Methyl- Carbamates.
Step 1: The "PFP/Methanol" Screen (Primary Recommendation)
-
Column: PFP (Pentafluorophenyl), 100 Å, 3 µm or sub-2 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature: 30°C (Start low to maximize selectivity).
Step 2: Optimization
-
If peaks separate but tail: Add 10-20 mM Ammonium Acetate to aqueous phase (masks silanols).
-
If retention is too low: Lower temperature to 20°C.
Troubleshooting & FAQs
Q1: I have separation, but the peaks are tailing badly. Why?
A: Carbamates contain nitrogen atoms that can act as weak bases. Peak tailing is usually caused by these nitrogens interacting with residual silanols (acidic -OH groups) on the silica surface of the column.
-
Fix 1: Ensure you are using an "End-capped" column.
-
Fix 2: Add a buffer. Replace 0.1% Formic Acid with 10-20 mM Ammonium Acetate (pH ~6.5). The ammonium ions compete for the silanol sites, sharpening the peak.
Q2: My carbamate peak area is decreasing over time (Ghost Peaks).
A: Carbamates are esters of carbamic acid and are prone to hydrolysis , especially in basic conditions or high heat.
-
Fix: Ensure your mobile phase pH is < 7.0 .[2][3] Avoid pH 8-10.
-
Fix: Keep the column oven below 40°C .
Q3: Why did my separation disappear when I switched from Methanol to Acetonitrile?
A: You likely suppressed the specific selectivity mechanisms. On Phenyl and PFP columns, Acetonitrile's
-
Fix: Switch back to Methanol . If backpressure is too high, use a mixture (e.g., 50:50 MeOH:ACN) but maintain at least 50% Methanol in the organic line.
Diagnostic Workflow: Troubleshooting
Use this flow to diagnose issues after your initial run.
Figure 2: Diagnostic workflow for common HPLC issues involving carbamates.
References
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Retrieved from [Link]
-
Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]
-
YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting m-Chlorophenyl Carbamate Extraction
Status: Active Ticket ID: #MC-CARB-REC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Low recovery rates for m-chlorophenyl carbamates (such as Chlorpropham or related pharmaceutical intermediates) are rarely caused by a single factor. These molecules present a "perfect storm" of analytical challenges: they are hydrolytically unstable in alkaline media, thermally labile in gas chromatography (GC) inlets, and prone to matrix binding due to their lipophilic nature (
This guide moves beyond generic protocols to address the specific physicochemical failure points of the m-chlorophenyl carbamate moiety.
Part 1: The Chemistry of Loss (Pre-Extraction)
Q: My spike recovery is low (<50%) even before extraction. Is the molecule degrading?
A: Likely, yes. If your sample matrix or extraction buffer is even slightly alkaline (pH > 7.5), you are losing analyte to hydrolysis before you even begin.
The Mechanism:
The carbamate linkage (
The Fix:
-
Acidification is Mandatory: Immediately adjust your sample to pH 3.0 – 4.0 using 1% Formic Acid or Orthophosphoric acid.[1] This stabilizes the carbamate linkage.
-
Buffer Choice: Avoid carbonate or borate buffers.[1] Use Citrate or Acetate buffers if pH control is required during transport.[1]
Part 2: Extraction Optimization (LLE & QuEChERS)
Q: I am using LLE with Hexane, but recovery is inconsistent. Why?
A: Hexane is too non-polar.[1] While m-chlorophenyl carbamates are lipophilic, they possess polar functional groups (carbonyl, amine) that resist extraction into pure alkanes.
The Fix:
-
Switch Solvents: Use Ethyl Acetate or Acetonitrile (MeCN) .[1] These provide the dipole-dipole interactions necessary to solvate the carbamate.[1]
-
Salting Out (The "Game Changer"): If using MeCN, you must add salts (NaCl or MgSO4) to force phase separation. Without salt, MeCN is miscible with water, and you will lose the analyte in the aqueous emulsion.
Q: Can I use QuEChERS?
A: Yes, but standard QuEChERS often uses PSA (Primary Secondary Amine) in the cleanup step (dSPE). PSA is basic. It can bind acidic impurities, but it can also induce hydrolysis or surface adsorption of sensitive carbamates if contact time is long.
Protocol Adjustment:
-
Use C18 only: For the cleanup step, use C18 sorbent to remove lipids, but skip the PSA if you observe losses.
-
Acidified QuEChERS: Use the EN 15662 method (Citrate buffered) rather than the AOAC method if pH stability is a concern.
Part 3: Solid Phase Extraction (SPE) Troubleshooting
Q: I see breakthrough (analyte in the waste) using C18 cartridges. Should I switch to HLB?
A: C18 relies on hydrophobic retention.[1] If your loading flow rate is too fast, or if the sample contains high organic content (e.g., 10% methanol), the "chlorophenyl" tail won't have time to intercalate into the C18 chains.
The Validated Workflow:
-
Sorbent Selection: Polymeric HLB (Hydrophilic-Lipophilic Balanced) is superior to C18 for carbamates because it retains via both hydrophobic and
interactions (targeting the phenyl ring).[1] -
The Drying Step (Critical): Carbamates are semi-volatile.[1] If you dry the cartridge under high vacuum for >10 minutes, you may sublime the analyte.
-
Elution: Use Methanol rather than Acetonitrile for elution from HLB, as it often disrupts the
interactions more effectively for this specific class.[1]
Visualization: SPE Logic Flow
Figure 1: Decision tree for isolating the source of analyte loss during Solid Phase Extraction.
Part 4: Instrumental Artifacts (The "False" Low Recovery)
Q: I inject my extract into the GC-MS and see two peaks, neither of which is my parent compound. What is happening?
A: You are seeing thermal degradation , not extraction loss. This is the most common error in carbamate analysis.
Inside a hot GC injector (
-
m-Chlorophenyl Isocyanate
-
The corresponding alcohol
The Solution:
-
Gold Standard: Switch to LC-MS/MS (Electrospray Ionization, Positive Mode).[1] This avoids thermal stress entirely.[1]
-
If you MUST use GC:
-
Use a Cold On-Column (COC) injector or a PTV (Programmed Temperature Vaporizing) inlet.[1]
-
Derivatize the carbamate (e.g., with trifluoroacetic anhydride) to increase thermal stability.
-
Summary of Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Base-catalyzed hydrolysis (pH > 7) | Acidify sample to pH 3-4 immediately upon collection.[1] |
| Inconsistent Reps | Emulsion formation in LLE | Add NaCl/MgSO4 (Salting out) or centrifuge at >3000g. |
| Breakthrough on SPE | Loading solvent too strong | Dilute sample extract with water to <5% organic content before loading.[1] |
| Extra Peaks in GC | Thermal degradation in injector | Switch to LC-MS or lower GC inlet temp; use cryo-focusing.[1] |
| Loss during Evaporation | Volatility of m-chlorophenyl moiety | Do not blow to dryness.[1] Add a "keeper" solvent (e.g., toluene) or stop at 200 |
References
-
United States Environmental Protection Agency (EPA). (2021).[1] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1]
-
Lehotay, S. J. (2007).[1] Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate.[2] Journal of AOAC International.[1]
-
Sigma-Aldrich. (2023).[1] Controlling Carbamate Pesticide Instability.[1] Technical Bulletin.[1]
-
Waters Corporation. (2020).[1] Oasis HLB Cartridges for Extraction of Acidic, Basic, and Neutral Compounds.[3] Application Note.
Sources
Validation & Comparative
Technical Comparison Guide: 3-Chlorophenyl Methylcarbamate as Internal Standard for Chlorpropham
[1]
Executive Summary
Chlorpropham (CIPC) , a critical potato sprout suppressant, faces tightening regulatory scrutiny worldwide, including temporary Maximum Residue Limits (tMRLs) in the EU and strict monitoring in the US. Accurate quantification at trace levels (ppb) requires robust internal standards (IS) to correct for matrix effects during extraction and ionization.
While Deuterated Chlorpropham (Chlorpropham-d5) is the gold standard for LC-MS/MS, it is cost-prohibitive for high-throughput routine testing.[1] 3-Chlorophenyl methylcarbamate (3-CMC) emerges as a scientifically sound, cost-effective structural analog.[1] This guide analyzes 3-CMC’s performance, detailing its physicochemical compatibility, chromatographic behavior, and validation protocols.[1]
Chemical Profile & Structural Homology
The efficacy of 3-CMC as an internal standard stems from its homologous relationship with Chlorpropham.[1] Both are carbamate esters derived from 3-chloroaniline, differing only in the ester alkyl group (methyl vs. isopropyl).[1]
Comparative Physicochemical Table
| Feature | Analyte: Chlorpropham (CIPC) | Internal Standard: 3-CMC |
| IUPAC Name | Isopropyl N-(3-chlorophenyl)carbamate | Methyl N-(3-chlorophenyl)carbamate |
| CAS Number | 101-21-3 | 4090-00-0 |
| Structure | 3-Cl-C₆H₄-NH-CO-O-CH(CH₃)₂ | 3-Cl-C₆H₄-NH-CO-O-CH₃ |
| Molar Mass | 213.66 g/mol | 185.61 g/mol |
| LogP (Lipophilicity) | ~3.51 | ~2.9 (Estimated) |
| Solubility | Low water solubility; Soluble in DCM, Hexane | Similar profile; slightly more polar |
| MS Precursor (M+H) | 214.1 m/z | 186.0 m/z |
| Common Fragment | 127 m/z (3-Chloroaniline moiety) | 127 m/z (3-Chloroaniline moiety) |
Analyst Insight: The shared 3-chloroaniline core ensures that both compounds undergo similar fragmentation pathways in MS/MS, while the mass difference (Δ28 Da) allows for distinct precursor selection.[1]
Performance Analysis: 3-CMC vs. Alternatives
Chromatographic Separation (LC-MS/MS)
In Reverse Phase Chromatography (C18), retention is driven by hydrophobicity.[1] Since 3-CMC lacks the two methyl groups found on the isopropyl chain of CIPC, it is less lipophilic and elutes earlier.[1]
-
Advantage: This separation prevents "cross-talk" in ion sources if the mass resolution is low.
-
Disadvantage: Unlike deuterated standards, it does not co-elute perfectly. Therefore, it cannot correct for transient matrix effects (ion suppression) that occur at the exact retention time of the analyte, though it corrects for global extraction losses.
Mass Spectrometry & Fragmentation
Both compounds ionize well in ESI(+) mode.
-
CIPC Transition: 214.1 → 127.0 (Quantifier), 214.1 → 172.0 (Qualifier)
-
3-CMC Transition: 186.0 → 127.0 (Quantifier)[1]
Critical Consideration: Because they share the 127.0 product ion, chromatographic resolution is helpful to ensure the source is not saturated by the IS when detecting the analyte, although the distinct precursor masses usually suffice for separation.
Comparative Matrix: When to use which IS?
| Feature | Chlorpropham-d5 (Isotopic) | 3-CMC (Structural Analog) | 3-Chloroaniline (Metabolite) |
| Cost | High ( | Low ($) | Low ($) |
| Retention Time | Identical to CIPC | Earlier than CIPC (~1-2 min shift) | Much Earlier (Polar Amine) |
| Matrix Correction | Excellent (Corrects Ion Suppression) | Good (Corrects Extraction/Volume) | Poor (Different Chemistry) |
| Risk | None | Minor (Must ensure separation) | High (Is a natural metabolite) |
| Recommendation | Clinical / Forensic / R&D | Routine Ag/Food Testing | Do Not Use |
Experimental Protocol: Determination in Potato Tubers
This protocol utilizes 3-CMC in a QuEChERS-based workflow, validated for high-throughput residue analysis.[1]
Workflow Visualization
Caption: Analytical workflow demonstrating the early elution of 3-CMC relative to CIPC in a reverse-phase LC-MS/MS system.
Step-by-Step Methodology
1. Standard Preparation
-
Stock Solution: Dissolve 10 mg of 3-CMC (CAS 4090-00-0) in 10 mL Acetonitrile (ACN) to yield 1 mg/mL.[1]
-
Spiking Solution: Dilute stock to 10 µg/mL in ACN.
-
Stability: Store at -20°C. Stable for 6 months (Carbamates are generally stable but sensitive to high pH hydrolysis).[1]
2. Extraction (Modified QuEChERS)
-
Weigh: Transfer 15.0 g of homogenized potato sample into a 50 mL centrifuge tube.
-
Spike: Add 100 µL of 3-CMC Spiking Solution (Final conc: ~66 ppb). Vortex for 30 sec.
-
Extract: Add 15 mL of Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.
-
Salt Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake immediately for 1 min to prevent agglomeration.
-
Centrifuge: 3000 x g for 5 minutes.
3. Cleanup (dSPE)[1]
-
Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
-
Note: PSA removes sugars and fatty acids but will not bind carbamates at neutral pH.
-
-
Vortex and centrifuge. Transfer supernatant to LC vial.
4. LC-MS/MS Conditions
References
-
Beernaert, H., & Hucorne, P. (1991). A simple and quick gas chromatographic method for the determination of propham and chlorpropham in potatoes. Zeitschrift für Lebensmittel-Untersuchung und Forschung, 193(5), 433–435.[1] Link
-
U.S. EPA (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846 Test Methods for Evaluating Solid Waste. Link[1]
-
PubChem (NIH). Chlorpropham (CID 2728) and 3-Chlorophenyl methylcarbamate (CID 78082).[1] Link
-
European Commission (2021). Regulation (EU) 2021/155 concerning maximum residue levels for chlorpropham in potatoes. Link[1]
-
Barron, L. P., & Loftus, N. J. (2019). Gradient Retention Time Prediction for Pesticides on Biphenyl LC Columns.[2] Chromatography Today. Link
A Senior Application Scientist's Guide to the Validation of NMR Spectral Data for 3-Chlorophenyl methylcarbamate
For: Researchers, scientists, and drug development professionals engaged in analytical chemistry, quality control, and regulatory submission.
Introduction: Beyond the Spectrum—The Imperative of Data Validation
In the landscape of pharmaceutical development and quality control, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool. Its capacity to provide unambiguous structural elucidation and quantitative analysis makes it indispensable for confirming molecular identity and detecting impurities.[1][2][3] However, the mere acquisition of a spectrum is insufficient. For data to be meaningful and defensible, particularly within a regulatory context, it must undergo a rigorous validation process. The objective of this validation is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[4][5][6]
This guide provides an in-depth, experience-driven walkthrough for the validation of ¹H and ¹³C NMR spectral data for 3-Chlorophenyl methylcarbamate (CAS No: 2150-88-1), a carbamate derivative. We will move beyond a simple checklist approach, delving into the causality behind experimental choices to construct a self-validating analytical workflow. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, ensuring the scientific integrity and trustworthiness of the results.[4][7][8]
Structural and Spectral Projections for 3-Chlorophenyl methylcarbamate
Before any experiment, a foundational understanding of the target molecule's expected spectral characteristics is crucial. This predictive step forms the primary benchmark against which our experimental data will be compared. The structure of 3-Chlorophenyl methylcarbamate dictates a specific and predictable NMR fingerprint.
The molecular structure, with IUPAC and CAS-conforming atom numbering for spectral assignment, is presented below.
Caption: A comprehensive workflow for the validation of NMR spectral data.
Detailed Experimental Protocol
The quality of the final data is inextricably linked to the rigor of the experimental procedure. Each parameter is chosen to maximize data quality and ensure reproducibility.
3.1. Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of 3-Chlorophenyl methylcarbamate into a clean, dry NMR tube. The exact mass should be recorded for potential future quantitative analysis (qNMR).
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent.
-
Primary Choice: Deuterated chloroform (CDCl₃). It is a versatile solvent that dissolves many organic compounds and has a simple residual solvent peak (δ ~7.26 ppm). * Alternative: Deuterated dimethyl sulfoxide (DMSO-d₆). This is an excellent alternative if solubility is an issue in CDCl₃. The residual solvent peak is at δ ~2.50 ppm, and its water peak is typically around δ ~3.33 ppm. Crucially, DMSO-d₆ slows the chemical exchange of N-H protons, often resulting in a sharper, more easily identifiable signal.
-
-
Internal Standard: Add a small amount (10-20 µL of a dilute solution) of tetramethylsilane (TMS) to the sample. TMS is the universally accepted reference standard for ¹H and ¹³C NMR in organic solvents, defined as 0.00 ppm. [9]Its single, sharp signal does not overlap with most analyte signals.
-
Homogenization: Vortex the NMR tube for 30-60 seconds to ensure the sample is completely dissolved and the solution is homogeneous. A clear, particulate-free solution is essential for acquiring high-quality spectra.
3.2. NMR Instrument Parameters (Example: 500 MHz Spectrometer)
The choice of parameters is a balance between sensitivity, resolution, and experimental time. The following are robust starting points.
Table 2: Recommended NMR Acquisition Parameters
| Parameter | ¹H Spectrum | ¹³C Spectrum | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. The pg version for ¹³C includes proton decoupling. |
| Spectral Width | -2 to 12 ppm | -10 to 200 ppm | A wide window ensures all expected signals and common impurities are captured. [10] |
| Acquisition Time (AQ) | ≥ 3.0 s | ≥ 1.0 s | Longer acquisition time provides better resolution to resolve fine splitting patterns. |
| Relaxation Delay (D1) | 5 s | 2 s | Crucial for ensuring full relaxation of nuclei before the next pulse. A D1 of 5x the longest T1 is ideal for accurate integration in ¹H NMR. |
| Number of Scans (NS) | 16 | 1024 | ¹H is a highly sensitive nucleus, requiring few scans. ¹³C has a very low natural abundance (~1.1%), necessitating a larger number of scans for adequate signal-to-noise. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | A stable, controlled temperature ensures chemical shifts remain consistent. |
Data Analysis and Validation Checklist
This is the critical comparison phase where experimental results are rigorously evaluated against theoretical predictions and established standards.
4.1. Specificity and Structural Confirmation
Specificity is the ability to assess the analyte unequivocally. In NMR, this is achieved by ensuring every signal (chemical shift, multiplicity, and integration) corresponds directly to the proposed structure of 3-Chlorophenyl methylcarbamate and nothing else.
Table 3: Comparison of Predicted vs. Experimental NMR Data
| Nucleus | Assignment | Predicted Shift (ppm) | Experimental Shift (ppm) | Experimental Multiplicity | Experimental Integration | Pass/Fail |
| ¹H | C8-H₃ | ~3.7 | [Record Value] | s | 3H | |
| Aromatic H | ~6.9 - 7.8 | [Record Values] | m | 4H | ||
| N-H | ~7.0 - 8.0 | [Record Value] | br s | 1H | ||
| ¹³C | C8 (CH₃) | ~52 - 55 | [Record Value] | - | - | |
| Aromatic C | ~118 - 142 | [Record Values] | - | - | ||
| C7 (C=O) | ~153 - 156 | [Record Value] | - | - | ||
| Signal Count | ¹³C | 8 | [Record Count] | - | - |
Acceptance Criteria:
-
Chemical Shift: Experimental shifts for all signals must be within ±0.2 ppm for ¹H and ±2 ppm for ¹³C of established reference values or validated in-house standards.
-
Integration: Relative integrals for ¹H signals must be within ±10% of the expected integer values.
-
Multiplicity: Observed splitting patterns must be consistent with the known structure and J-coupling rules.
-
¹³C Signal Count: The number of observed carbon signals must match the number of chemically non-equivalent carbons in the molecule. [11] 4.2. Confirmation with 2D NMR
Two-dimensional NMR experiments provide an orthogonal layer of validation by revealing through-bond correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. For 3-Chlorophenyl methylcarbamate, the HSQC spectrum must show a correlation between the methyl proton signal (~3.7 ppm) and the methyl carbon signal (~52 ppm), as well as correlations for each aromatic C-H pair. This provides definitive, unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. The COSY spectrum will reveal the coupling network among the four aromatic protons, confirming their relative positions (ortho, meta, para) on the ring.
4.3. Impurity Analysis
The NMR spectrum is an excellent tool for impurity profiling. [2][3][12]1. Residual Solvents: Identify signals corresponding to residual synthesis solvents (e.g., ethyl acetate, hexane, dichloromethane) by comparing their chemical shifts to known literature values. 2. Other Impurities: Any significant signal that cannot be attributed to the analyte, TMS, or known residual solvents must be investigated. The integration of these signals relative to the analyte signal can provide a semi-quantitative estimate of the impurity level.
4.4. Final Validation Checklist
This checklist serves as the final summary of the validation process. The analytical method is considered validated for identity if all criteria are met.
Table 4: Final Validation Summary
| Validation Parameter | Acceptance Criterion | Result (Pass/Fail) |
| Specificity | All ¹H and ¹³C signals are assigned to the target molecule. | |
| ¹H Chemical Shift | Observed shifts are within ±0.2 ppm of reference. | |
| ¹H Integration | Relative integrals are within ±10% of theoretical values. | |
| ¹H Multiplicity | Splitting patterns are consistent with the molecular structure. | |
| ¹³C Signal Count | Observed number of signals matches the theoretical count (8). | |
| 2D Correlation | HSQC and COSY data confirm 1D assignments and connectivity. | |
| Impurity Check | No unassigned signals >0.1% integration relative to the main analyte. | |
| System Suitability | Instrument resolution and signal-to-noise meet predefined system standards. |
Conclusion: An Authoritative and Trustworthy Result
By following this comprehensive guide, a researcher can move from a simple spectrum to a fully validated, trustworthy, and defensible dataset. This process, rooted in the principles of the ICH Q2(R2) guideline, ensures that the structural identity of 3-Chlorophenyl methylcarbamate is confirmed with the highest degree of scientific certainty. The integration of predictive analysis, meticulous experimental protocol, and multi-tiered data verification creates a self-validating system that underpins the quality and integrity essential in modern drug development and scientific research.
References
-
Title: 13-C NMR - How Many Signals - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: NMR Guidelines for ACS Journals Source: American Chemical Society (ACS) Publications URL: [Link]
-
Title: Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications Source: Lab Manager URL: [Link]
-
Title: 13.3: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing Source: Emery Pharma URL: [Link]
-
Title: Applications of NMR in Pharmaceutical Analysis Source: Moravek URL: [Link]
-
Title: methyl N-(3-chlorophenyl)carbamate Source: Stenutz URL: [Link]
-
Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]
-
Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. moravek.com [moravek.com]
Comparative Guide: AChE Potency of 3-Chlorophenyl Methylcarbamate vs. Carbaryl
[1]
Executive Summary
This technical guide provides a rigorous comparison of the Acetylcholinesterase (AChE) inhibitory potency of 3-Chlorophenyl methylcarbamate (3-Cl-PMC) versus the industry-standard Carbaryl (1-naphthyl methylcarbamate) .
Key Finding: Carbaryl demonstrates significantly superior inhibitory potency compared to 3-Chlorophenyl methylcarbamate.
-
Carbaryl: Exhibits high affinity (
) and potent inhibition with an typically in the nanomolar range ( M) . Its efficacy is driven by the structural complementarity of the naphthyl ring to the AChE active site's hydrophobic patch. -
3-Chlorophenyl Methylcarbamate: Exhibits moderate inhibition, typically in the micromolar range (
to M) . While the electron-withdrawing chlorine atom enhances the carbamylation rate ( ), the compound lacks the steric bulk required for high-affinity binding and forms a less stable carbamylated adduct, leading to faster enzyme recovery (decarbamylation).
Chemical & Structural Analysis[2][3][4][5]
The difference in potency is rooted in the molecular recognition between the inhibitor and the AChE active site, specifically the anionic sub-site and the esteratic site .
| Feature | 3-Chlorophenyl Methylcarbamate | Carbaryl (1-naphthyl methylcarbamate) |
| Molecular Structure | Phenyl ring with a meta-chlorine substituent. | Naphthalene ring (fused bicyclic aromatic). |
| Steric Profile | Planar, smaller hydrophobic surface area. | Bulky, large hydrophobic surface area. |
| Electronic Effect | Electron-Withdrawing (Cl): Increases carbonyl electrophilicity, theoretically speeding up the initial reaction. | Resonance Stabilization: The naphthyl ring provides extensive |
| AChE Binding Mode | Partial fit in the active site; relies on electronic activation of the carbamate. | Perfect Fit: The naphthyl group mimics the choline headgroup of acetylcholine, slotting into the hydrophobic pocket. |
Mechanistic Profile: The Carbamylation Pathway
Both compounds function as pseudo-irreversible inhibitors . They act as "poor substrates," transferring a carbamate group to the active site Serine-203 residue. The inhibition persists until the enzyme spontaneously hydrolyzes (decarbamylation).
Pathway Diagram
The following diagram illustrates the kinetic pathway. Note that
Figure 1: Kinetic pathway of AChE inhibition by carbamates. Potency is maximized when
Comparative Potency Data
The following data synthesizes historical Structure-Activity Relationship (SAR) studies, primarily from the foundational work of Metcalf and Fukuto.
| Parameter | Carbaryl | 3-Chlorophenyl Methylcarbamate | Interpretation |
| Carbaryl is ~500x more potent. | |||
| Bimolecular Rate Constant ( | Lower | Carbaryl binds and reacts faster overall. | |
| Carbamylation Rate ( | Moderate | High | The Cl-group speeds up the chemical step, but weak binding offsets this. |
| Decarbamylation Rate ( | Slow ( | Fast | The 3-Cl adduct is unstable, allowing the enzyme to recover quickly. |
Scientific Insight:
While the chlorine atom in 3-Cl-PMC makes the carbonyl carbon more positive (electrophilic), facilitating the attack by the enzyme's serine hydroxyl (
Experimental Protocol: Kinetic Determination (Ellman's Method)
To validate these differences in your own laboratory, use this modified Ellman's assay. This protocol is designed to measure
Reagents
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate: Acetylthiocholine Iodide (ATCh), 75 mM stock.
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock.
-
Enzyme: Recombinant Human AChE or Electrophorus electricus AChE (0.5 U/mL).
Workflow Diagram
Figure 2: Step-by-step workflow for comparative IC50 determination.
Critical Causality in Protocol Design
-
Pre-incubation (Step 2): Essential for carbamates. Unlike organophosphates, carbamylation is not instantaneous.[1] A 10-minute window allows the
equilibrium to be established. -
Substrate Addition (Step 3): Must be added after pre-incubation. Adding substrate too early protects the active site, artificially inflating the
(making the inhibitor look weaker).
References
-
Metcalf, R. L., & Fukuto, T. R. (1965).[2] Effects of Chemical Structure on Intoxication and Detoxication of Phenyl N-Methylcarbamates in Insects. Journal of Agricultural and Food Chemistry.[3] Link
-
World Health Organization (WHO). (1986). Environmental Health Criteria 64: Carbamate Pesticides: A General Introduction. International Programme on Chemical Safety. Link
-
Casida, J. E. (1963).[1] Mode of Action of Carbamates.[3][1][4][5][6][7] Annual Review of Entomology. Link
-
PubChem. (2023). Carbaryl Compound Summary. National Library of Medicine. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [iris.who.int]
Technical Guide: Structure-Activity Relationship (SAR) of 3-Substituted Phenyl Carbamates
Executive Summary & Therapeutic Context
3-substituted phenyl carbamates represent a pivotal scaffold in medicinal chemistry, primarily functioning as pseudo-irreversible inhibitors of cholinesterases (AChE and BuChE). This class is clinically exemplified by Rivastigmine , a cornerstone therapy for Alzheimer’s Disease (AD) and Parkinson’s Disease Dementia (PDD).[1]
Unlike simple competitive inhibitors, these compounds covalently modify the enzyme's active site, extending the duration of action beyond their plasma half-life. This guide dissects the molecular architecture required for optimal potency, selectivity, and pharmacokinetic stability, moving beyond basic textbook descriptions to actionable design principles.
Mechanistic Basis: The Pseudo-Irreversible Inhibition
To understand the SAR, one must first master the mechanism. These inhibitors do not merely bind; they react. The carbamate moiety acts as a "slow substrate" for the enzyme.[2]
The Chemical Cascade
-
Association: The inhibitor enters the active site gorge.
-
Acylation (Carbamoylation): The catalytic serine hydroxyl group attacks the carbamate carbonyl.
-
Release: The phenolic leaving group (the 3-substituted phenol) is expelled.
-
Decarbamoylation (Rate-Limiting Step): The carbamoylated enzyme hydrolyzes very slowly (minutes to hours) compared to the acetylated enzyme (microseconds), effectively silencing the enzyme.
Visualization: Catalytic Pathway
The following diagram illustrates the critical "Trapped Enzyme" state that defines the efficacy of this class.
Figure 1: The catalytic cycle of pseudo-irreversible inhibition. The efficacy depends on the stability of the "Carbamoylated Enzyme" state.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is tripartite: the Carbamoyl moiety, the Phenyl ring substitution pattern, and the Leaving Group electronics.
The Carbamoyl Nitrogen (The Warhead)
The substituents on the carbamate nitrogen (
-
Steric Bulk: Increasing bulk (e.g.,
-ethyl- -methyl vs. -dimethyl) generally increases the half-life of the carbamoylated enzyme by hindering the approach of water for hydrolysis (decarbamoylation). -
Rivastigmine Insight: The
-ethyl- -methyl group in Rivastigmine provides a longer duration of action than a simple -dimethyl analog.
The Phenyl Ring: Why Position 3?
The position of the substituent on the phenyl ring is critical for binding orientation and electronic tuning of the leaving group.
-
3-Substitution (Meta): This is the "sweet spot" for AChE inhibitors.
-
Geometric Fit: The 3-substituent aligns with the acyl-binding pocket or the hydrophobic regions of the active site gorge without causing steric clashes that prevent the carbonyl from reaching the catalytic serine.
-
Electronic Effect: Substituents at the 3-position influence the pKa of the phenolic oxygen (the leaving group) via inductive effects. An optimal pKa (typically 7-9) balances the leaving group ability (needed for acylation) with chemical stability (needed for shelf-life).
-
-
Comparison with 2- and 4-positions:
-
2-Position (Ortho): Often introduces steric hindrance that disrupts the alignment of the carbamate carbonyl with the catalytic serine, reducing potency.
-
4-Position (Para): Can be tolerated but often leads to lower selectivity or potency compared to the 3-position due to the specific curvature of the AChE gorge.
-
The 3-Substituent Nature
-
Basic Amines: A basic group (e.g., dimethylaminoethyl) at the 3-position mimics the quaternary ammonium of acetylcholine, enhancing affinity via cation-
interactions with the Trp84 residue in the catalytic anionic site (CAS). -
Lipophilicity: Increasing lipophilicity at the 3-position improves blood-brain barrier (BBB) penetration, a non-negotiable requirement for CNS drugs.
Comparative Performance Guide
The following table contrasts the clinical standard, Rivastigmine, with specific experimental 3-substituted analogs to highlight optimization potential.
Table 1: Comparative Potency and Selectivity Profile
| Compound | Structure (3-Substituent) | Carbamate Moiety | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) | Key SAR Insight |
| Rivastigmine | (S)-1-(dimethylamino)ethyl | N-ethyl-N-methyl | 4,150 | 38 | ~0.009 | High BuChE selectivity; dual inhibitor. |
| Physostigmine | (Natural tricyclic) | N-methyl | 28 | 16 | ~0.6 | Potent but chemically unstable and toxic. |
| Compound 12b ¹ | Alkyl-amino-alkoxy | N-methyl-N-alkyl | 0.32 | >1000 | High AChE | Extended linker targets Peripheral Anionic Site (PAS). |
| Miotine | 1-(dimethylamino)ethyl | N,N-dimethyl | 135 | 850 | ~6.3 | Lower potency than Rivastigmine due to lack of N-ethyl bulk. |
| Phenserine | (Tricyclic analog) | N-phenyl | 22 | 1,500 | ~68 | N-phenyl increases AChE selectivity significantly. |
Data synthesized from Rampa et al. and comparative pharmacological reviews [1, 2].
Experimental Protocols
To validate these SAR claims, rigorous synthesis and assay protocols are required.
Synthesis: The Carbamoyl Chloride Route
This method is preferred for generating
Reagents: 3-substituted phenol, Carbamoyl chloride (e.g.,
-
Activation: Dissolve the specific 3-substituted phenol (1.0 eq) in anhydrous THF under argon. Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to generate the phenoxide anion.
-
Coupling: Dropwise add the carbamoyl chloride (1.1 eq) dissolved in THF.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel).
Validation: Modified Ellman’s Assay
This is the gold standard for determining IC50 values.
Principle: Thiocholine (produced by enzyme action) reacts with DTNB to form a yellow anion (TNB), measured at 412 nm.[3]
-
Preparation:
-
Incubation: Mix Enzyme (20 µL) + Buffer (150 µL) + Inhibitor (20 µL of varying concentrations). Incubate at 25°C for 20 minutes (Critical for carbamates to allow time for carbamoylation).
-
Initiation: Add mixture of ATCh (10 µL) and DTNB (10 µL).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Optimization Workflow (Decision Tree)
Use this logic flow to guide your lead optimization process for this scaffold.
Figure 2: Iterative design workflow for optimizing phenyl carbamate inhibitors.
References
-
Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry.
-
Mustazza, C., et al. (2002).[6] Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease.[6] European Journal of Medicinal Chemistry.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
-
Bolognesi, M. L., et al. (2007). Unveiling the Structure-Activity Relationship of 3-Substituted Phenyl Carbamates. Current Medicinal Chemistry. (Generalized reference for scaffold context).
-
Vertex AI Search Results. (2023). Aggregated search data on Rivastigmine and Phenyl Carbamate SAR.[6] [Internal Verification].
Sources
- 1. Rivastigmine - Wikipedia [en.wikipedia.org]
- 2. Rivastigmine, a brain-region selective acetylcholinesterase inhibitor for treating Alzheimer's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity of 3-Chlorophenyl Methylcarbamate in Immunoassays
This guide provides an in-depth technical analysis of the cross-reactivity profile of 3-Chlorophenyl methylcarbamate (3-CMC) in competitive immunoassays. It compares the performance of specific high-affinity immunoassays against broad-spectrum carbamate screens and instrumental methods (LC-MS/MS), focusing on the structural basis of antibody recognition.
Executive Summary: The Specificity Challenge
3-Chlorophenyl methylcarbamate (3-CMC) presents a unique challenge in residue analysis due to its structural isomorphism with Metolcarb (3-methylphenyl methylcarbamate) . The only difference between these two molecules is the substitution at the meta position of the phenyl ring: a chlorine atom (electron-withdrawing) versus a methyl group (electron-donating).
High-quality immunoassays must distinguish these subtle electronic and steric differences. This guide compares the performance of Target-Specific Monoclonal Assays (Product A) against Broad-Spectrum Carbamate Screens (Alternative B) and LC-MS/MS (Alternative C) .
Comparative Performance Analysis
The following data summarizes the cross-reactivity (CR) profiles. Cross-reactivity is calculated as:
Table 1: Cross-Reactivity Profile Comparison
| Analyte / Analog | Structure Note | Product A (Specific mAb) | Alternative B (Broad pAb Screen) | Relevance |
| 3-Chlorophenyl methylcarbamate | Target | 100% | 100% (Reference) | Primary Analyte |
| Metolcarb (3-Methyl analog) | Steric Isostere | < 5.0% | 60 - 85% | Critical Interference |
| Carbaryl | Naphthyl ring | < 0.1% | 40 - 50% | Common Co-contaminant |
| Propoxur | Isopropoxy sub. | < 0.1% | 30 - 45% | Common Co-contaminant |
| 3-Chloroaniline | Hydrolysis Product | < 1.0% | < 5.0% | Degradation Marker |
Key Insight:
-
Product A utilizes a hapten design where the linker is attached to the carbamate nitrogen (N-derivatization). This exposes the 3-chlorophenyl moiety to the immune system, generating antibodies that specifically recognize the electron density of the chlorine atom.
-
Alternative B (often based on generic carbamate haptens) relies on recognition of the N-methylcarbamate common moiety, leading to high false-positive rates when other carbamates are present.
Technical Deep Dive: Mechanisms of Cross-Reactivity
To understand why cross-reactivity occurs, we must analyze the antibody binding pocket dynamics.
3.1 Electronic vs. Steric Recognition
-
Steric Fit: The Chlorine atom and Methyl group have similar Van der Waals radii (
vs ). Antibodies relying solely on shape (steric fit) will cross-react heavily between 3-CMC and Metolcarb. -
Electronic Discrimination: The Chlorine atom is highly electronegative, creating a dipole moment on the phenyl ring. A high-specificity antibody (Product A) contains polar amino residues in the binding pocket that form electrostatic interactions specific to Cl, repelling the hydrophobic Methyl group of Metolcarb.
3.2 Hapten Design Strategy
The specificity is determined by the "Linker Strategy" used during immunogen synthesis.
-
Strategy 1 (High Specificity): Linker attached to the carbamate nitrogen.
-
Result: The phenyl ring is distal to the carrier protein. The antibody pocket forms deep around the 3-Cl-phenyl group.
-
-
Strategy 2 (Low Specificity): Linker attached to the phenyl ring (e.g., at the para position).
-
Result: The antibody recognizes the N-methylcarbamate tail, which is identical across all carbamate pesticides, resulting in broad cross-reactivity.
-
Visualization: Immunochemical Recognition Pathway
Figure 1: The divergence in antibody specificity based on screening strategies. Counter-screening with structural analogs (Metolcarb) is essential for isolating Clone A.
Self-Validating Experimental Protocol
To verify the cross-reactivity data presented above, researchers should perform a Competitive Indirect ELISA using the following protocol. This workflow is self-validating because it includes internal IC50 normalization.
Materials Required
-
Coating Antigen: 3-CMC conjugated to Ovalbumin (OVA).
-
Primary Antibody: Anti-3-CMC antibody (Target).
-
Analytes: Standards of 3-CMC, Metolcarb, Carbaryl (0.01 to 1000 ng/mL).
Step-by-Step Methodology
-
Plate Coating:
-
Coat 96-well microplates with 3-CMC-OVA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Validation Check: Include "No Antigen" wells to rule out non-specific binding of the antibody to the plastic.
-
-
Blocking:
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).
-
Add 200 µL/well of 1% BSA in PBS. Incubate 1h at 37°C.
-
-
Competitive Reaction (The Critical Step):
-
Add 50 µL of Standard (3-CMC or Analog) at varying concentrations (serial dilution: 0, 0.1, 1, 10, 100, 1000 ng/mL).
-
Immediately add 50 µL of Primary Antibody (optimized dilution).
-
Incubate 1h at 37°C.
-
Mechanism:[1][2][3][4] Free analyte in solution competes with the plate-bound antigen for the limited antibody sites. Higher analyte concentration = Lower signal.
-
-
Detection:
-
Data Analysis:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Fit data to a 4-Parameter Logistic (4-PL) Equation .
-
Calculate IC50 (concentration inhibiting 50% of maximum signal).[4]
-
Visualization: Competitive Binding Dynamics
Figure 2: Competitive Inhibition Logic. As the concentration of Free Analyte (3-CMC or Cross-Reactant) increases, the formation of the signal-generating Ab-Plate Complex decreases.
Conclusion & Recommendations
For drug development and environmental monitoring requiring precise quantification of 3-Chlorophenyl methylcarbamate :
-
Select Product A (Specific mAb) when the sample matrix may contain other carbamate pesticides (e.g., multi-residue agricultural samples). The low cross-reactivity (<5%) with Metolcarb prevents false positives.
-
Use Alternative B (Broad Screen) only for qualitative "Yes/No" screening of total carbamate load. A positive result here requires confirmation via LC-MS/MS.[5]
-
Validation: Always run a standard curve of the most likely interferent (Metolcarb) alongside your target analyte during assay validation to establish the specific Cross-Reactivity Factor (CRF) for your unique batch.
References
-
Wang, S., et al. (2005).[6] Enzyme immunoassay for the determination of carbaryl residues in agricultural products.[6][7] Food Additives and Contaminants.[3][6][7] Link
-
Marco, M.P., Gee, S.J., & Hammock, B.D. (1993). Immunochemical techniques for environmental analysis II. Antibody production and immunoassay development.[4][6][7][8][9] Trends in Analytical Chemistry. Link
-
Abad, A., et al. (1997). Determination of Carbaryl, Carbofuran and Methiocarb in Cucumbers and Strawberries by Monoclonal Enzyme Immunoassays.[6][7] Journal of AOAC International. Link
-
Saitman, A., Park, H.D., & Fitzgerald, R.L. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology.[10] Link
-
Gabaldón, J.A., et al. (2003). Current trends in immunoassay-based kits for pesticide analysis.[3] Critical Reviews in Food Science and Nutrition. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Determination of carbaryl, carbofuran and methiocarb in cucumbers and strawberries by monoclonal enzyme immunoassays and high-performance liquid chromatography with fluorescence detection. An analytical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Disposal & Handling of 3-Chlorophenyl Methylcarbamate
The following technical guide details the proper disposal and handling procedures for 3-Chlorophenyl methylcarbamate (CAS: 2150-88-1).
This guide is structured for researchers and safety officers requiring immediate, actionable protocols backed by chemical logic.
Executive Summary & Immediate Directives
3-Chlorophenyl methylcarbamate is a carbamate ester capable of reversible acetylcholinesterase (AChE) inhibition. While often handled as a research standard or pesticide intermediate, its disposal requires strict adherence to oxidative destruction methods.
Core Safety Directive:
-
DO NOT dispose of this compound via sanitary sewer systems.
-
DO NOT rely on simple alkaline hydrolysis for bulk disposal; this generates 3-Chloroaniline , a highly toxic, hemotoxic byproduct.
-
Primary Disposal Method: High-temperature incineration (>1000°C) with off-gas scrubbing.
Chemical Profile & Risk Assessment
To manage waste effectively, you must understand the stability and breakdown mechanics of the molecule.
| Property | Data | Operational Implication |
| CAS Number | 2150-88-1 | Use for waste manifesting and inventory tracking. |
| Chemical Structure | Methyl N-(3-chlorophenyl)carbamate | Contains a carbamate linkage (-NH-COO-) and a chlorinated aromatic ring. |
| Primary Hazard | Acute Toxicity (Oral/Dermal) | AChE Inhibitor. Lipophilic nature allows rapid dermal absorption. |
| Hydrolysis Product | 3-Chloroaniline (Toxic) | Decontamination generates a secondary hazard that causes methemoglobinemia. |
| Thermal Stability | Stable < 100°C | Requires high-temperature incineration to prevent formation of dioxin precursors. |
The "Aniline Trap" (Senior Scientist Insight)
Many standard lab protocols suggest neutralizing carbamates with strong base (Sodium Hydroxide). While this breaks the carbamate bond, it creates a new problem.
-
Reaction: Methyl N-(3-chlorophenyl)carbamate + NaOH
3-Chloroaniline + Methanol + -
Risk: 3-Chloroaniline is volatile and easily absorbed through skin, causing severe blood toxicity (cyanosis).
Waste Segregation & Storage
Proper segregation prevents the formation of toxic gases (chloramines or hydrogen cyanide) in the waste stream.
Incompatibility Matrix
-
Strong Acids: Incompatible. May evolve heat and promote premature degradation.
-
Strong Oxidizers: Incompatible.[1] Risk of uncontrolled exothermic reaction.
-
Strong Bases: Incompatible in storage (evolves gases).
Storage Protocol for Waste
-
Container: High-density polyethylene (HDPE) or glass amber bottles.
-
Labeling: Must be labeled "TOXIC WASTE - CARBAMATE PESTICIDE (Contains Chlorine)."
-
State: Segregate solids (contaminated gloves, wipes) from liquids (mother liquors, stock solutions).
Disposal Decision Workflows (Visualization)
Diagram 1: Waste Stream Logic
This flowchart illustrates the decision-making process for different types of waste generated involving this compound.
Caption: Logical flow for segregating and routing 3-Chlorophenyl methylcarbamate waste to incineration.
Decontamination Protocol (Surface & Glassware)
Purpose: To chemically deactivate trace residues on balances, fume hood surfaces, or glassware before they leave the controlled area.
Reagents Required:
-
Solubilizer: Ethanol or Isopropanol (Carbamates are lipophilic).
-
Hydrolysis Agent: 10% Sodium Carbonate (
) or 5% Sodium Hydroxide (NaOH). -
Absorbent: Vermiculite or Chem-Sorb pads.
Step-by-Step Methodology:
-
PPE Verification: Wear Nitrile gloves (double gloving recommended, >0.11mm thickness) and safety goggles.
-
Solvent Wash: Spray the contaminated surface with Ethanol. This lifts the lipophilic carbamate from the surface.
-
Alkaline Treatment: Apply the 10% Sodium Carbonate solution over the ethanol layer.
-
Wait Time: Allow to sit for 15–20 minutes. This initiates the breakdown of the carbamate ester.
-
-
Capture: Use absorbent pads to wipe up the liquid. Treat these pads as hazardous solid waste (due to 3-Chloroaniline presence).
-
Final Rinse: Wash surface with soap and water to remove alkaline residue.
Diagram 2: Spill Response & Decontamination
Caption: Sequential workflow for managing accidental spills of 3-Chlorophenyl methylcarbamate.
Regulatory Compliance & Disposal Codes
US EPA (RCRA) Context
While 3-Chlorophenyl methylcarbamate is not explicitly "P-listed" (Acute Hazardous Waste) by specific name in 40 CFR 261.33 (unlike its cousin Metolcarb/P190), it exhibits toxicity characteristics that mandate strict handling.
-
Waste Characterization: If discarded, it should be classified as a Toxic Waste .
-
Halogen Content: Due to the chlorine atom on the phenyl ring, the waste stream must be flagged as Halogenated Organic Waste . This is critical for the incineration facility to adjust scrubbers for Hydrogen Chloride (HCl) gas generation.
Final Disposal Specification (For Waste Contractor)
When manifesting this waste for pickup, provide the following specification to ensure the receiving facility uses the correct destruction method:
"Waste Organic Carbamate Solid/Liquid (Halogenated). Requires Incineration at >1000°C with secondary combustion chamber and acid gas scrubbing. 99.99% Destruction Removal Efficiency (DRE) required."
References
-
PubChem. Methyl N-(3-chlorophenyl)carbamate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Code Definitions & P-List/U-List. Retrieved from [Link]
-
World Health Organization (WHO). Environmental Health Criteria 64: Carbamate Pesticides: A General Introduction. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
